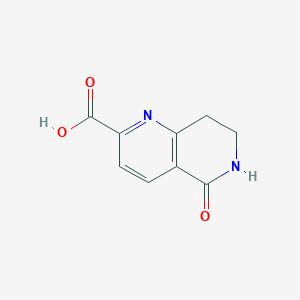

5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

Beschreibung

5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a naphthyridine core with a carboxylic acid substituent at position 2 and a ketone group at position 3. The tetrahydro modification (partial saturation of the naphthyridine ring) imparts distinct conformational and electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis .

Eigenschaften

Molekularformel |

C9H8N2O3 |

|---|---|

Molekulargewicht |

192.17 g/mol |

IUPAC-Name |

5-oxo-7,8-dihydro-6H-1,6-naphthyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H8N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-2H,3-4H2,(H,10,12)(H,13,14) |

InChI-Schlüssel |

YSTASTRVTBEUKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(=O)C2=C1N=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under microwave conditions and solvent-free reactions with potassium fluoride on basic alumina . Another approach includes multi-step processes involving the use of specific reagents and conditions to yield the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, 5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties . These activities make it a valuable compound for drug discovery and development . Additionally, it has applications in industrial processes and photophysical studies .

Wirkmechanismus

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways . For instance, its anticancer activity may be attributed to its ability to interfere with cellular processes such as DNA replication and repair . The compound’s anti-HIV activity is likely due to its inhibition of viral enzymes . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., carboxylic acid) at position 2 increase acidity, while alkyl/aryl groups (e.g., benzyl) at position 6 modulate steric and electronic profiles .

Decarboxylation Reactions

- Target Compound : Likely undergoes decarboxylation at high temperatures (analogous to 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid, which decarboxylates at 250°C with 77% yield) .

- Analog : 8-Oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid loses CO₂ at 370°C (72% yield), indicating position-dependent stability .

Functionalization Pathways

Physicochemical Properties

Notes:

Biologische Aktivität

5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid (commonly referred to as 5-Oxo-naphthyridine) is a heterocyclic compound with significant biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

- Molecular Formula : C9H8N2O3

- Molecular Weight : 192.17 g/mol

- Structure : The compound features a naphthyridine core structure that includes both an oxo group and a carboxylic acid functional group, contributing to its unique chemical properties and biological activities.

HIV-1 Integrase Inhibition

One of the most notable biological activities of 5-Oxo-naphthyridine is its potential as an inhibitor of HIV-1 integrase. This enzyme is crucial for the replication of the virus within host cells. Research indicates that 5-Oxo-naphthyridine interacts with the LEDGF/p75-binding site on HIV integrase, disrupting its normal function and inhibiting viral replication pathways.

Anti-inflammatory and Analgesic Properties

In addition to its antiviral activity, 5-Oxo-naphthyridine has been studied for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may reduce inflammation and pain, making it a candidate for further pharmacological research in pain management.

Synthesis Methods

Various synthetic routes have been developed for producing 5-Oxo-naphthyridine. These methods emphasize the compound's accessibility for research and application across different fields. Some notable synthetic approaches include:

- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the naphthyridine core.

- Functional Group Modifications : Introducing the oxo and carboxylic acid groups through specific chemical reactions.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-Oxo-naphthyridine in detail:

Study on Antiviral Activity

A study published in a peer-reviewed journal highlighted the compound's effectiveness against HIV-1 integrase. The researchers conducted binding assays that demonstrated significant inhibition of enzyme activity at micromolar concentrations. The findings suggest that the compound could serve as a lead structure for developing new antiviral drugs targeting HIV.

Anti-inflammatory Effects

Another research effort investigated the anti-inflammatory properties of 5-Oxo-naphthyridine using murine models. The results indicated that treatment with this compound led to a marked reduction in inflammatory markers compared to control groups. The study concluded that further exploration into its mechanism of action could reveal new therapeutic avenues for treating inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of 5-Oxo-naphthyridine can be compared with other structurally similar compounds to understand its unique properties better. Below is a comparison table showcasing some relevant compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.